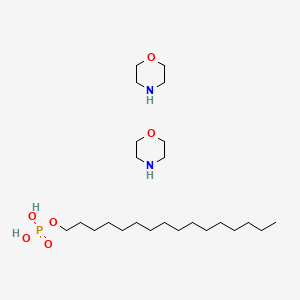
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring, a tetrahydro structure, and various functional groups including methoxy, dimethyl, and propyl groups
Métodos De Preparación
The synthesis of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the naphthalene ring, followed by the introduction of the tetrahydro structure and the functional groups. Common reagents used in the synthesis include naphthalene, ethylamine, and various catalysts. The reaction conditions often involve high temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production.
Análisis De Reacciones Químicas
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of naphthoquinones, while reduction may yield tetrahydronaphthalene derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity. In industry, it may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating the release and uptake of neurotransmitters. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-7-methoxy-1-propyl-, hydrochloride can be compared with other similar compounds, such as 1-Naphthalenemethanamine and 2-(1-Naphthyl)ethylamine These compounds share some structural similarities but differ in their functional groups and overall structure
Propiedades
Número CAS |
63766-03-0 |
|---|---|
Fórmula molecular |
C18H30ClNO |
Peso molecular |
311.9 g/mol |
Nombre IUPAC |
2-(7-methoxy-1-propyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H29NO.ClH/c1-5-10-18(12-13-19(2)3)11-6-7-15-8-9-16(20-4)14-17(15)18;/h8-9,14H,5-7,10-13H2,1-4H3;1H |
Clave InChI |
KKIMIXKKWJENDC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCCC2=C1C=C(C=C2)OC)CC[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)



